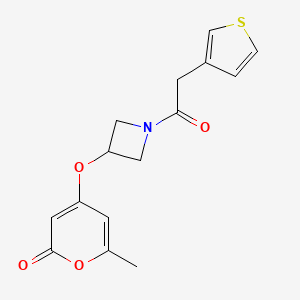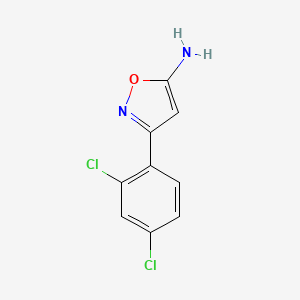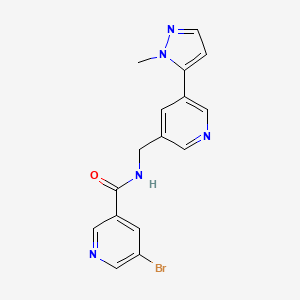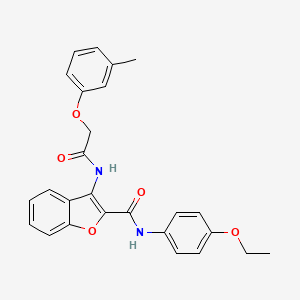![molecular formula C21H17N3O3S B2921521 N-(2-cyanophenyl)-N'-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}ethanediamide CAS No. 2380183-41-3](/img/structure/B2921521.png)
N-(2-cyanophenyl)-N'-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyanophenyl)-N’-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}ethanediamide , often referred to as Compound I , is a novel heterocyclic amide derivative. It was synthesized through a N-acylation reaction between 2-aminothiophene-3-carbonitrile and activated 2-(thiophen-2-yl)acetic acid . The compound’s structure includes a cyano group, a hydroxy group, and a thiophene ring, making it an intriguing candidate for further investigation.
Synthesis Analysis
The synthesis of Compound I involves the reaction of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid. The resulting product was characterized using elemental analyses, FT-IR, 1H and 13C NMR spectroscopy, and single crystal X-ray crystallography . The crystal packing of Compound I is stabilized by C−H···N and N−H···N hydrogen bonds.
科学的研究の応用
Synthesis and Biological Activity
- Synthesis of Bis(thiophenyl)alkanediamides : A series of compounds, including structures similar to "N-(2-cyanophenyl)-N'-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}ethanediamide," have been synthesized. These compounds exhibit anti-inflammatory and analgesic (non-narcotic) activities, indicating potential therapeutic applications. The synthesis process involves acylating thiophene derivatives with dicarboxylic acid dichloroanhydrides to obtain the desired bisamides (Avakyan et al., 2005).
Materials Science Applications
- Electrochemical and Electrochromic Properties : Research on donor–acceptor type monomers related to thiophene structures has shown significant electrochemical activity. These studies highlight the influence of different acceptor groups on the electrochemical and electrochromic properties of polymers synthesized from these monomers. The introduction of various acceptor groups can alter the band gap and influence the color change of polymer films during oxidation and reduction processes. This has implications for developing new materials with customizable optical and electronic properties (Hu et al., 2013).
Corrosion Inhibition
- Corrosion Inhibition by Thiophene Schiff Base : A study on the corrosion inhibition properties of a synthesized thiophene Schiff base on mild steel in acidic solutions has been conducted. The compound demonstrated efficient corrosion inhibition, with effectiveness increasing with concentration. This suggests potential industrial applications in protecting metals from corrosion, highlighting the versatility of thiophene derivatives in chemical engineering and materials protection (Daoud et al., 2014).
Antimicrobial and Anticancer Properties
- Biomedical Applications : Functionalization of biodegradable polymers with amino compounds, including structures related to "N-(2-cyanophenyl)-N'-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}ethanediamide," has shown promising antibacterial, antioxidant, and anticancer activities. This indicates the potential for developing new biomedical materials and therapeutic agents based on these compounds (Abdelwahab et al., 2019).
将来の方向性
特性
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c22-12-16-4-1-2-5-17(16)24-21(27)20(26)23-13-18(25)14-7-9-15(10-8-14)19-6-3-11-28-19/h1-11,18,25H,13H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHPBSHGCKSKXOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-(Aminomethyl)-1,2-oxazol-3-yl]propanoic acid;hydrochloride](/img/structure/B2921439.png)

![3-(3-Methoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B2921441.png)



![N-(3,4-dimethylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2921445.png)
![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2921446.png)
![({2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methyl)({3-[methyl(prop-2-yn-1-yl)amino]propyl})amine](/img/structure/B2921447.png)
![6-Bromobenzo[B]thiophene-3-carbaldehyde](/img/structure/B2921452.png)
![Tert-butyl 4-({3-[4-(dimethylamino)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine-1-carboxylate](/img/structure/B2921453.png)
![Dimethyl-(4-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine hydrochloride](/img/structure/B2921457.png)

